molecular formula C7H12O2 B2719201 (Z)-2,3-Dimethylpent-2-enoic acid CAS No. 90969-18-9

(Z)-2,3-Dimethylpent-2-enoic acid

Cat. No.: B2719201
CAS No.: 90969-18-9
M. Wt: 128.171
InChI Key: URRYFCLLPGIYQS-UHFFFAOYSA-N
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Description

(Z)-2,3-Dimethylpent-2-enoic acid is an organic compound characterized by its unique structure, which includes a double bond in the (Z) configuration This compound is part of the alkene family and contains a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2,3-Dimethylpent-2-enoic acid typically involves the use of alkenes and carboxylic acids as starting materials. One common method is the hydroboration-oxidation of 2,3-dimethyl-1-pentene, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of borane (BH3) in tetrahydrofuran (THF) for hydroboration, followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) for oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroboration-oxidation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (Z)-2,3-Dimethylpent-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether.

    Substitution: Thionyl chloride (SOCl2) for converting the carboxylic acid to an acyl chloride, followed by reaction with nucleophiles.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of acyl chlorides and subsequent derivatives.

Scientific Research Applications

Chemistry: (Z)-2,3-Dimethylpent-2-enoic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving alkenes and carboxylic acids. It serves as a model compound for investigating metabolic pathways and enzyme specificity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances, flavors, and polymer additives. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2,3-Dimethylpent-2-enoic acid involves its interaction with molecular targets through its carboxylic acid and alkene functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The alkene group can undergo addition reactions, modifying the structure and function of target molecules.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.

    Metabolic Pathways: The compound can be metabolized by cellular enzymes, leading to the formation of bioactive metabolites.

Comparison with Similar Compounds

    2,3-Dimethylbut-2-enoic acid: Similar structure but lacks the (Z) configuration.

    2-Methylpent-2-enoic acid: Similar structure but with a different substitution pattern.

    3-Methylpent-2-enoic acid: Similar structure but with a different substitution pattern.

Uniqueness: (Z)-2,3-Dimethylpent-2-enoic acid is unique due to its (Z) configuration, which imparts specific geometric and electronic properties. This configuration can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its isomers and analogs.

Properties

IUPAC Name

(Z)-2,3-dimethylpent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-5(2)6(3)7(8)9/h4H2,1-3H3,(H,8,9)/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRYFCLLPGIYQS-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C)\C(=O)O)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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